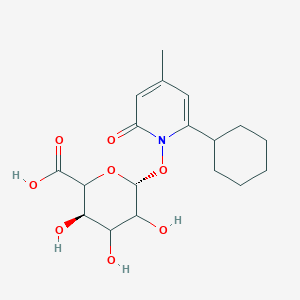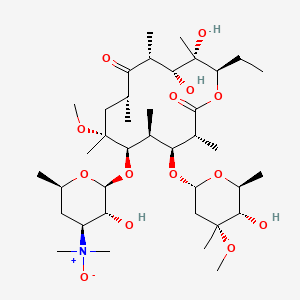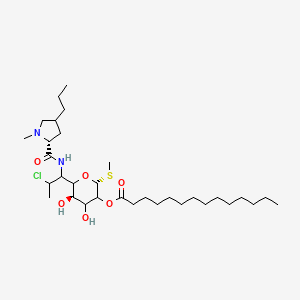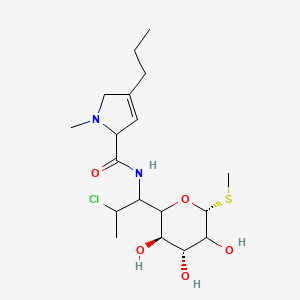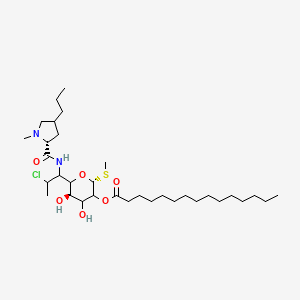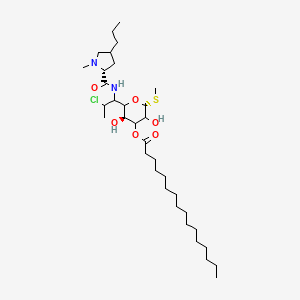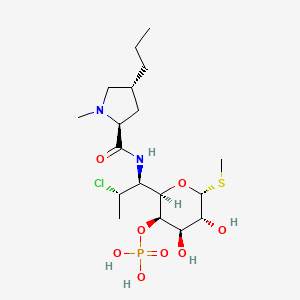
Faropenem Impurity 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Faropenem Impurity 13 is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections . The impurities of Faropenem are useful in pharmaceutical research, product development, quality control (QC), method validation, and stability studies .
Wissenschaftliche Forschungsanwendungen
Overview of Faropenem and its Impurities
Faropenem, a penem antibiotic, has been extensively studied for its in vitro activity against various pathogens and its efficacy in treating community-acquired infections. The literature addresses the chemical properties, pharmacokinetics, and clinical applications of Faropenem and its medoxomil variant. The impurity profiles of pharmaceutical substances, including Faropenem, are critical for ensuring drug safety, efficacy, and stability. Impurities can arise from various sources, including the manufacturing process, degradation, or interactions with other substances. Understanding and controlling these impurities are essential for regulatory compliance and patient safety (Gettig, Crank, & Philbrick, 2008), (Gettig, Crank, & Philbrick, 2008), (Prathap, Dey, Rao, Sundarrajan, & Hussain, 2013).
Impurity Profiling and Analysis
Impurity profiling is crucial for pharmaceuticals, especially for new drug substances. Techniques like spectroscopic and chromatographic methods are employed for identifying and characterizing impurities in pharmaceuticals. This profiling helps in altering reaction conditions to reduce impurity levels to acceptable standards. Analytical method development and validation play a significant role in drug discovery and development phases, ensuring that impurities are accurately identified and quantified (Deshpande, Bhalerao, & Pabale, 2022), (Prathap, Dey, Rao, Sundarrajan, & Hussain, 2013).
High-Pressure CO2 Impurities and Analytical Challenges
The paper by Pham and Rusli (2016) reviews experimental and modeling developments for depressurization, release, and dispersion of CO2 from high-pressurized pipelines. It highlights the absence of experimental investigation on the impacts of toxic impurities (e.g., H2S, SO2) on the release and dispersion of CO2 mixtures. This research is relevant for understanding the behavior and impact of impurities in high-pressure environments and the challenges in analytical methodology development for trace determination of such impurities (Pham & Rusli, 2016).
Challenges in Impurity Analysis and Control
The review by Elder, Teasdale, and Lipczynski (2008) sheds light on the challenges in analyzing and controlling potential genotoxic impurities (PGIs) in new active pharmaceutical ingredients (APIs), specifically alkyl esters of alkyl and aryl sulfonic acids. This review emphasizes the evolution of analytical methodologies and the significant challenges in developing robust methods capable of trace determination of sulfonate esters (Elder, Teasdale, & Lipczynski, 2008).
Eigenschaften
CAS-Nummer |
613670-77-2 |
|---|---|
Produktname |
Faropenem Impurity 13 |
Molekularformel |
C8H9NO3S |
Molekulargewicht |
199.23 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-[(2R)-tetrahydro-2-furanyl]- 4-Thiazolecarboxylic acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



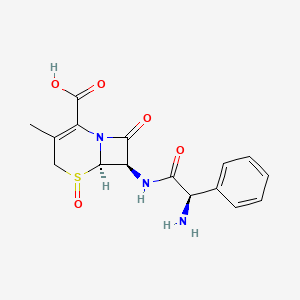
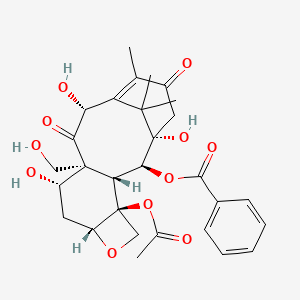
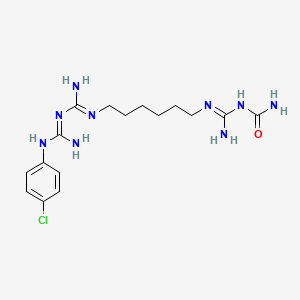
![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
